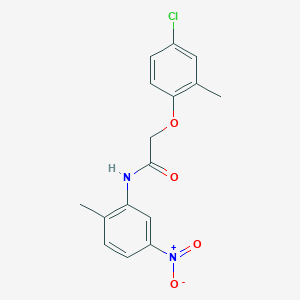

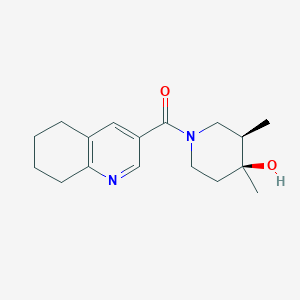

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, commonly known as Nitrofen, is a herbicide that was widely used in agriculture during the 1970s and 1980s. It belongs to the family of nitrophenylacetamide herbicides and is known for its selective control of broadleaf weeds in crops such as soybeans, cotton, and wheat. However, Nitrofen was banned in many countries due to its toxic effects on the environment and human health. In recent years, Nitrofen has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Overview of Related Compounds in Scientific Research

Scientific research has extensively explored the applications of various chemical compounds in medical, environmental, and technological fields. Compounds with specific chemical structures, such as those containing chloro, methyl, phenoxy, and nitrophenyl groups, often have unique properties that can be leveraged for various applications. For example, acetaminophen (paracetamol) and its derivatives have been widely studied for their analgesic and antipyretic effects, environmental fate, and potential toxicity concerns.

Pharmacological Applications : Compounds similar to "2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" may have potential pharmacological applications. For instance, acetaminophen and its analogs are well-known for their use in pain management and fever reduction. Understanding the metabolic pathways, toxicity profiles, and mechanism of action of such compounds can contribute to the development of new therapeutic agents with improved efficacy and safety profiles (Vo et al., 2019).

Environmental Impact and Degradation : The environmental fate of pharmaceuticals and related compounds, including their degradation products and potential toxicity to aquatic life, is an area of active research. Studies focusing on advanced oxidation processes (AOPs) for the degradation of compounds like acetaminophen highlight the importance of identifying and mitigating environmental pollutants (Qutob et al., 2022).

Analytical and Bioanalytical Chemistry : The analysis of chiral emerging pollutants, including various acetamide herbicides and pharmaceuticals, in the environment underscores the significance of stereochemistry in the biological activity and environmental behavior of chemical compounds. Such research informs the development of more selective and environmentally benign compounds (Wong, 2006).

properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-10-3-5-13(19(21)22)8-14(10)18-16(20)9-23-15-6-4-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPQGIISWXYUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)

![(1S*,5R*)-3-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563759.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5563761.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5563768.png)

![N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5563770.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide](/img/structure/B5563784.png)

![4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)

![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)

![2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5563810.png)

![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)